

Ethoxycyclopentane: A Comprehensive Spectroscopic and Analytical Guide

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Compound of Interest		
Compound Name:	Ethoxycyclopentane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **ethoxycyclopentane** (C₇H₁₄O), a molecule of interest in various chemical research and development sectors. Due to the limited availability of directly published spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **ethoxycyclopentane**.

Chemical Structure and Properties

• IUPAC Name: Ethoxycyclopentane

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol [1]

CAS Number: 26306-40-1[1][2][3]

Structure:

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethoxycyclopentane**. These predictions are



derived from the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **Ethoxycyclopentane**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
O-CH ₂ -CH ₃	3.4 - 3.6	Quartet (q)	2H
O-CH-	3.8 - 4.0	Multiplet (m)	1H
Cyclopentyl CH2	1.5 - 1.8	Multiplet (m)	8H
O-CH ₂ -CH ₃	1.1 - 1.3	Triplet (t)	3H

Prediction Basis: The chemical shifts are estimated based on the known spectra of ethyl ethers and cyclopentyl derivatives. The electronegative oxygen atom will cause a downfield shift for the adjacent protons on both the ethyl and cyclopentyl groups.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for **Ethoxycyclopentane**

Carbon	Chemical Shift (δ, ppm)
O-CH-	75 - 80
O-CH ₂ -CH ₃	63 - 68
Cyclopentyl CH ₂ (C2, C5)	30 - 35
Cyclopentyl CH ₂ (C3, C4)	22 - 27
O-CH ₂ -CH ₃	15 - 20

Prediction Basis: The chemical shifts are predicted based on the analysis of similar ethers and cycloalkanes. The carbon atom bonded to the oxygen (C1 of the cyclopentyl ring and the



methylene carbon of the ethyl group) will be significantly deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

Table 3: Predicted Main IR Absorption Bands for Ethoxycyclopentane

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2960 - 2850	C-H stretch (alkane)	Strong
1470 - 1450	C-H bend (alkane)	Medium
1150 - 1080	C-O stretch (ether)	Strong, Broad

Prediction Basis: The IR spectrum is expected to be dominated by the characteristic C-H stretching and bending frequencies of the alkyl groups. A strong and broad absorption band corresponding to the C-O ether linkage is a key diagnostic feature.

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of **Ethoxycyclopentane**

m/z	Fragment Ion
114	[M] ⁺ (Molecular Ion)
99	[M - CH ₃] ⁺
85	[M - C₂H₅] ⁺ or [Cyclopentyl-O] ⁺
69	[Cyclopentyl]+
45	[CH ₃ -CH ₂ -O] ⁺

Prediction Basis: The fragmentation pattern is likely to involve the loss of alkyl fragments from the ethyl and cyclopentyl groups, as well as cleavage of the C-O bond. The molecular ion peak is expected at m/z 114.



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **ethoxycyclopentane**. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **ethoxycyclopentane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of liquid ethoxycyclopentane between two salt plates (e.g., NaCl or KBr).



- Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
- · Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

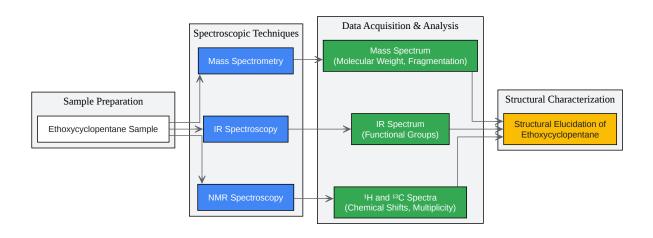
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection, gas chromatography).
- Ionization: Use Electron Impact (EI) ionization at 70 eV.
- Analysis:
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 30-200.
- Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

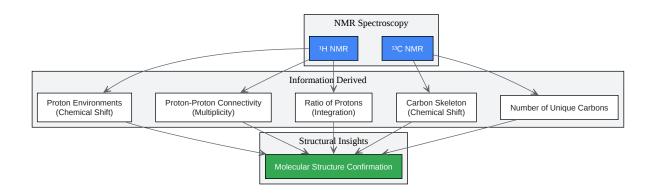
The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of **ethoxycyclopentane**.





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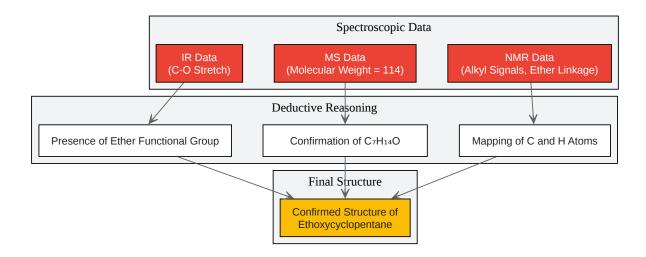
Caption: Workflow for the spectroscopic characterization of **ethoxycyclopentane**.





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Caption: Logical flow of information from NMR spectroscopy for structural analysis.



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Caption: Integrated interpretation of spectral data for structural confirmation.

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